N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide is a complex organic compound that features an indole core, a benzamide moiety, and a carbamoylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The carbamoylmethylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable carbamoyl chloride and a thiol . The final step involves the coupling of the indole derivative with 3,4-dimethoxybenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Sodium hydride, lithium diisopropylamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by binding to and inhibiting the function of essential bacterial enzymes . In cancer cells, it may induce apoptosis by interacting with key signaling pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
N-(5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide: A compound with a similar carbamoylmethylsulfanyl group.
Uniqueness
N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide is unique due to its combination of an indole core, a benzamide moiety, and a carbamoylmethylsulfanyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-27-17-8-7-14(11-18(17)28-2)21(26)23-9-10-24-12-19(29-13-20(22)25)15-5-3-4-6-16(15)24/h3-8,11-12H,9-10,13H2,1-2H3,(H2,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IITMMRNYWVFJGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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